molecular formula C18H14FNO2 B1242076 Citalopram aldehyde

Citalopram aldehyde

Cat. No. B1242076
M. Wt: 295.3 g/mol
InChI Key: BBYAFETUIKMLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714023B2

Procedure details

1-(2-[1, 3]-dioxolan-2-yl-ethyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile (6 g) was dissolved in a mixture of acetone (100 mL) and aqueous HCl (5N, 30 mL). The reaction mixture was stirred at room temperature for 60 h, and concentrated to remove acetone. The aqueous solution was extracted with ethyl acetate (40 mL), and concentrated to give a crude oil. It was dissolved in acetone (80 mL) and aqueous HCl (5N, 25 mL), stirred for 3 h, and concentrated to remove acetone. The aqueous solution was extracted with ethyl acetate (40 mL), washed with water, and concentrated to give the pure product 7 (5.6 g). 1H NMR (CDCl3, δ): 2.22-2.64 (M, 4H), 5.14 (s, 2H), 6.94-7.06 (m, 2H), 7.40-7.63 (m, 5H), 9.70 (s, 1H).
Name
1-(2-[1, 3]-dioxolan-2-yl-ethyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][CH2:7][C:8]1([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[C:16]2[C:11](=[CH:12][C:13]([C:17]#[N:18])=[CH:14][CH:15]=2)[CH2:10][O:9]1>CC(C)=O.Cl>[F:25][C:22]1[CH:21]=[CH:20][C:19]([C:8]2([CH2:7][CH2:6][CH:2]=[O:1])[C:16]3[C:11](=[CH:12][C:13]([C:17]#[N:18])=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:24][CH:23]=1

Inputs

Step One
Name
1-(2-[1, 3]-dioxolan-2-yl-ethyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
Quantity
6 g
Type
reactant
Smiles
O1C(OCC1)CCC1(OCC2=CC(=CC=C12)C#N)C1=CC=C(C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetone
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetone
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (40 mL)
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(OCC2=CC(=CC=C12)C#N)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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